1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride
Description
1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride is a complex organic compound that features a piperazine ring substituted with a nitrophenoxyethyl group
Properties
IUPAC Name |
1-methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4.ClH/c1-14-3-4-15(19(20)21)16(13-14)23-12-11-22-10-9-18-7-5-17(2)6-8-18;/h3-4,13H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJGRLOEXYJIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride typically involves multiple steps. One common route starts with the nitration of 5-methylphenol to produce 5-methyl-2-nitrophenol. This intermediate is then reacted with ethylene oxide to form 2-(5-methyl-2-nitrophenoxy)ethanol. The next step involves the reaction of this intermediate with 1-methylpiperazine under basic conditions to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the nitration and etherification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenolic hydroxyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenolic derivatives.
Scientific Research Applications
1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-{2-[2-(4-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride
- 1-methyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride
- 1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride
Uniqueness
1-Methyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride is unique due to the presence of the 5-methyl-2-nitrophenoxy group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
